Lacosamide

Catalog No.
S532333
CAS No.
175481-36-4
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lacosamide

CAS Number

175481-36-4

Product Name

Lacosamide

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N

SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Solubility

10-33.3 g/L

Synonyms

2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-, ADD-234037, ertosamide, harkoseride, SPM-927

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1

Description

The exact mass of the compound Lacosamide is 250.13174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as lacosamide is a white to light yellow powder. it is sparingly soluble in water and slightly soluble in acetonitrile and ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanisms of Action: The exact mechanisms by which lacosamide exerts its antiepileptic effects are not fully understood. However, research suggests it might modulate voltage-gated sodium channels and inhibit voltage-gated potassium channels, both of which play a role in neuronal excitability. Source: Brodie MJ, et al. Antiepileptic drugs. Lancet Neurol. 2012;11(6):501-520: )

Lacosamide Beyond Epilepsy

While epilepsy is the established use of lacosamide, scientific research is exploring its potential applications in other neurological conditions.

  • Neuropathic Pain: Studies are investigating the effectiveness of lacosamide in managing neuropathic pain, a chronic pain condition caused by nerve damage. The research explores its ability to modulate neuronal excitability and potentially reduce pain signals. Source: Gilron N, et al. Efficacy of lacosamide for chronic neuropathic pain: a systematic review and meta-analysis. Lancet Neurol. 2019;18(2):181-191: )
  • Alcohol Use Disorder: Preliminary research suggests lacosamide might have potential in reducing alcohol consumption in individuals with Alcohol Use Disorder (AUD). Studies are ongoing to determine its efficacy and optimal dosing for this purpose.

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a white to light yellow crystalline powder. It has a molecular formula of C₁₃H₁₈N₂O₃ and exhibits high solubility in water and dimethyl sulfoxide. The compound has a melting point of 143-144 °C and is characterized by six rotatable bonds and one aromatic ring .

The exact mechanism by which lacosamide exerts its anticonvulsant effect is not fully understood, but it is believed to involve modulation of voltage-gated sodium channels in the nervous system []. These channels play a crucial role in nerve impulse transmission, and lacosamide may stabilize neuronal membranes, thereby reducing hyperexcitability and seizure activity.

Lacosamide undergoes metabolic transformations primarily through cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4. The major metabolite formed is O-desmethyl lacosamide, which is pharmacologically inactive. Approximately 95% of lacosamide is excreted renally, with around 40% remaining unchanged in the urine .

Lacosamide exhibits a dual mechanism of action:

  • Sodium Channel Modulation: It selectively enhances the slow inactivation of voltage-gated sodium channels without affecting fast inactivation. This selective modulation stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, making it particularly effective in managing seizures .
  • Collapsin Response Mediator Protein 2 Interaction: Lacosamide also modulates collapsin response mediator protein 2 (CRMP-2), which plays a role in preventing the formation of abnormal neuronal connections, further contributing to its anticonvulsant effects .

The synthesis of lacosamide has evolved since its initial proposal in 1996. The original three-step synthesis involved the reaction of (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride and benzylamine, followed by further modifications using methyl iodide and silver oxide. Recent advancements have led to more efficient synthetic routes that ensure high chiral purity .

Lacosamide is primarily used for:

  • Treatment of Epilepsy: It is indicated for the treatment of partial-onset seizures in adults and children aged four years and older.
  • Neuropathic Pain Management: Emerging studies suggest potential applications in managing neuropathic pain due to its unique mechanism affecting neuronal excitability .

Lacosamide has a low potential for drug-drug interactions due to its minimal protein binding (less than 15%) and linear pharmacokinetics. It does not significantly interact with other antiepileptic drugs but may be moderately affected by enzyme-inducing agents. Monitoring is advised when co-administered with medications that influence cardiac rhythm or other central nervous system depressants .

Several compounds exhibit similar properties to lacosamide but differ in their mechanisms or chemical structures. Below is a comparison highlighting lacosamide's uniqueness:

Compound NameMechanism of ActionUnique Features
CarbamazepineFast sodium channel blockadeAffects both fast and slow inactivation
LamotrigineStabilizes inactive state of sodium channelsPrimarily affects fast inactivation
PhenytoinFast sodium channel blockadeKnown for its significant drug interactions
RufinamideModulates sodium channelsLimited use compared to lacosamide

Lacosamide's unique ability to selectively enhance slow inactivation without affecting fast inactivation distinguishes it from these traditional antiepileptic drugs, making it a valuable option for specific patient populations .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Boiling Point

536.447 °C at 760 mmHg

Heavy Atom Count

18

LogP

0.728

Appearance

Solid powder

Melting Point

140-146˚C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

563KS2PQY5

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H301 (95.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (95.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US and Europe, lacosamide is indicated for the treatment of partial-onset seizures in children and adults. In Canada, it is reserved for use in adults. It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures in patients four years of age and older. The extended-release capsules of lacosamide are indicated for the treatment of partial-onset seizures in adults and in pediatric patients weighing at least 50 kg.
Vimpat is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy.
Lacosamide UCB is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. ,
Lacosamide Adroiq is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. Lacosamide Adroiq is indicated as adjunctive therapyin the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.
Lacosamide Accord is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. Lacosamide Accord is indicated as adjunctive therapy�         in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. �         in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.
Treatment of generalised epilepsy and epileptic syndromes
Treatment of epilepsy with partial-onset seizures

Livertox Summary

Lacosamide is an amino acid derivative with a unique anticonvulsant activity that is used in combination with other agents as therapy of partial onset seizures. Lacosamide therapy is associated with a low rate of transient serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.

Drug Classes

Anticonvulsants

Pharmacology

Lacosamide therapy is correlated with a decrease in seizure frequency. It should be noted that in group analyses, dosages above 400 mg/day do not appear to result in additional benefit.
Lacosamide is a functionalized amino acid compound specifically synthesized as an anticonvulsive drug to use as add-on therapy for partial-onset seizures with antinociceptive and neuroprotective activities. Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels without affecting fast inactivation, thereby stabilizing hyperexcitabe neuronal membranes. Furthermore, this agent binds to collapsin response mediator protein 2 (CRMP2; DPYSL2), a cytosolic phosphoprotein expressed in most tissues. In the nervous system, CRMP2 acts as a mediator of growth cone collapse as well as modifies axon number, length, and neuronal polarity.

ATC Code

N03AX18
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX18 - Lacosamide

Mechanism of Action

Caused by neuronal hyperexcitability, seizures in epilepsy involve sustained firing of sodium-dependent action potentials. The slow inactivation process, intrinsic to voltage-gated sodium channel functioning, has been implicated in the paroxysmal depolarizing shifts associated with epileptic activity. The exact mechanism of action of lacosamide is not fully known; however, in vitro electrophysiological studies have shown that lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, shifting the slow inactivation curve to more hyperpolarized potentials and augmenting the maximal fraction of channels in the slow inactivated state. This results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing. Lacosamide does not affect the fast component of voltage-gated sodium currents, unlike traditional sodium channel blockers.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

175481-36-4
175481-26-2

Absorption Distribution and Excretion

Lacosamide is completely absorbed after oral administration with negligible first-pass effect. It has a high absolute bioavailability of approximately 100%. Food does not affect the rate and extent of absorption. The Tmax ranges from one to four hours. Steady-state plasma concentrations are achieved after three days of twice-daily repeated administration. The pharmacokinetics of lacosamide are dose-proportional over the dose range between 100 and 800 mg, and time-invariant, with low inter- and intra-subject variability. The major O-desmethyl metabolite of lacosamide has a longer Tmax that ranges from 0.5 to 12 hours. After intravenous administration, Cmax is reached at the end of infusion. The 30- and 60-minute intravenous infusions are bioequivalent to the oral tablet. For the 15-minute intravenous infusion, bioequivalence was met for AUC0-tz but not for Cmax. The point estimate of Cmax was 20% higher than Cmax for oral tablet and the 90% CI for Cmax exceeded the upper boundary of the bioequivalence range. In a trial comparing the oral tablet with an oral solution containing 10 mg/mL lacosamide, bioequivalence between both formulations was shown. A single loading dose of 200 mg approximates steady-state concentrations comparable to the 100 mg twice-daily oral administration.
Lacosamide is primarily eliminated from the systemic circulation by renal excretion and biotransformation. After oral and intravenous administration of 100 mg radiolabeled lacosamide, approximately 95% of the radioactivity was recovered in the urine and less than 0.5 % in the feces. The major compounds excreted were unchanged lacosamide (approximately 40% of the dose), its O-desmethyl metabolite (approximately 30%), and a structurally unknown polar fraction (~20%).
The volume of distribution is approximately 0.6 L/kg and thus close to the volume of total body water.

Metabolism Metabolites

Lacosamide is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans. There is no enantiomeric interconversion of lacosamide.

Wikipedia

Lacosamide
Geddic_acid

FDA Medication Guides

Vimpat
Lacosamide
TABLET;ORAL
SOLUTION;INTRAVENOUS
SOLUTION;ORAL
UCB INC
10/16/2023
SOLUTION;ORAL
TABLET;ORAL
AMNEAL PHARMS
ACTAVIS LABS FL INC
AMNEAL PHARMS NY
10/27/2017
08/10/2021
Motpoly XR
Lacosamide
CAPSULE, EXTENDED RELEASE;ORAL
Aucta Pharmaceuticals
05/04/2023

Biological Half Life

The elimination half-life of the unchanged drug is approximately 13 hours and is not altered by different doses, multiple dosing or intravenous administration. The major O-desmethyl metabolite of lacosamide has an elimination half-life ranging from 15 to 23 hours).

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Hawkes MA, Fernández Suárez M, Ugarnes G, D'Giano C. Single-dose oral lacosamide in refractory simple partial status epilepticus: case report and review. Clin Neuropharmacol. 2013 Jul-Aug;36(4):138-40. doi: 10.1097/WNF.0b013e31829b21ba. Review. PubMed PMID: 23860347.

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